2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule with significant potential in pharmacology, particularly in the treatment of various neurological and inflammatory conditions. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The compound features an indole moiety linked to a bicyclic structure, specifically an 8-azabicyclo[3.2.1]octane, which is known for its interaction with various neurotransmitter receptors. The presence of a pyridine group enhances its solubility and receptor binding affinity.
Molecular Formula: C19H22N2O2
Molecular Weight: 310.39 g/mol
Pharmacodynamics
Research indicates that this compound exhibits activity as a kappa-opioid receptor antagonist , which plays a crucial role in modulating pain and mood disorders. The kappa-opioid receptor system is implicated in the regulation of stress responses and analgesia.
Key Findings:
- Kappa Opioid Receptor Antagonism: Studies have shown that modifications to the bicyclic structure can enhance selectivity for kappa receptors over mu receptors, potentially reducing side effects associated with traditional opioids .
- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, likely through its action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is involved in the modulation of inflammatory responses .
Structure-Activity Relationships (SAR)
The biological activity of this compound has been explored through various SAR studies:
- Modification of Side Chains: Alterations in the pyridine substituent have been shown to affect receptor affinity and selectivity. For instance, introducing different alkyl groups can enhance binding affinity to kappa receptors .
- Indole Moiety Influence: The indole structure contributes significantly to the overall pharmacological profile, influencing both receptor binding and metabolic stability.
Study 1: Kappa Opioid Receptor Antagonism
A series of experiments evaluated the antagonistic effects on kappa opioid receptors using radiolabeled binding assays. The compound exhibited an IC50 value of 172 nM against kappa receptors, showcasing its potential as an analgesic agent with reduced addiction risk compared to traditional opioids .
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with this compound led to increased levels of anti-inflammatory cytokines such as IL-10, suggesting its utility in managing chronic inflammatory conditions . This effect was confirmed through Western blot analyses that measured phosphorylated STAT3 levels, indicating activation of anti-inflammatory pathways.
Data Summary
Activity | Value/Effect |
---|---|
Kappa Opioid Receptor IC50 | 172 nM |
Mu/Kappa Ratio | 93 |
Delta/Kappa Ratio | >174 |
IL-10 Increase | Significant |
Properties
IUPAC Name |
2-indol-1-yl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFUXQEBIQRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.